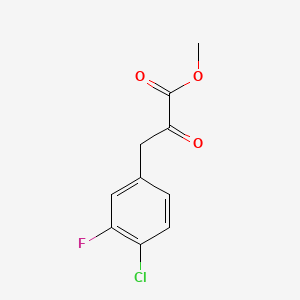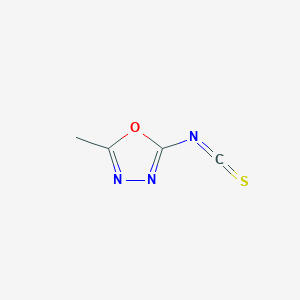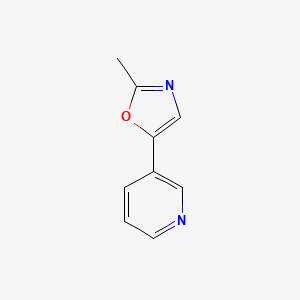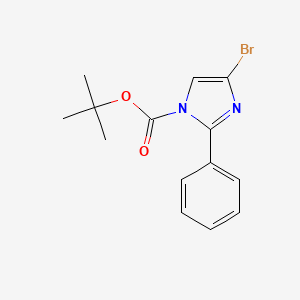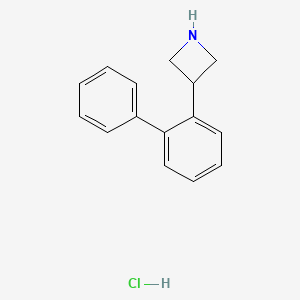![molecular formula C16H19N3O3 B13699591 tert-Butyl (4-(hydroxymethyl)-[3,4'-bipyridin]-6-yl)carbamate](/img/structure/B13699591.png)
tert-Butyl (4-(hydroxymethyl)-[3,4'-bipyridin]-6-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (4-(hydroxymethyl)-[3,4’-bipyridin]-6-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a bipyridinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(hydroxymethyl)-[3,4’-bipyridin]-6-yl)carbamate typically involves the reaction of 4-(hydroxymethyl)-[3,4’-bipyridin]-6-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
tert-Butyl (4-(hydroxymethyl)-[3,4’-bipyridin]-6-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The bipyridinyl moiety can be reduced under specific conditions.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives.
Reduction: Reduction of the bipyridinyl moiety can lead to partially or fully reduced bipyridines.
Substitution: Substitution reactions can result in the formation of various carbamate derivatives.
科学的研究の応用
tert-Butyl (4-(hydroxymethyl)-[3,4’-bipyridin]-6-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of tert-Butyl (4-(hydroxymethyl)-[3,4’-bipyridin]-6-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The bipyridinyl moiety can interact with metal ions or other biomolecules, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- tert-Butyl (3-(hydroxymethyl)-4-methylphenyl)carbamate
- tert-Butyl (4-hydroxyphenyl)carbamate
- tert-Butyl (4-hydroxycyclohexyl)carbamate
Uniqueness
tert-Butyl (4-(hydroxymethyl)-[3,4’-bipyridin]-6-yl)carbamate is unique due to the presence of the bipyridinyl moiety, which imparts distinct chemical and biological properties. This moiety allows for interactions with metal ions and other biomolecules, making it valuable in various research applications.
特性
分子式 |
C16H19N3O3 |
|---|---|
分子量 |
301.34 g/mol |
IUPAC名 |
tert-butyl N-[4-(hydroxymethyl)-5-pyridin-4-ylpyridin-2-yl]carbamate |
InChI |
InChI=1S/C16H19N3O3/c1-16(2,3)22-15(21)19-14-8-12(10-20)13(9-18-14)11-4-6-17-7-5-11/h4-9,20H,10H2,1-3H3,(H,18,19,21) |
InChIキー |
XKDVJHQFJAGHMV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)CO)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13699520.png)
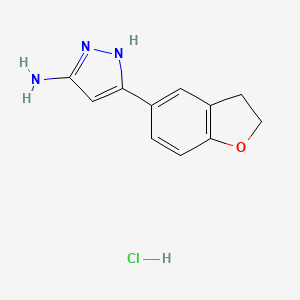
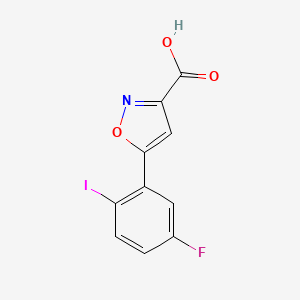

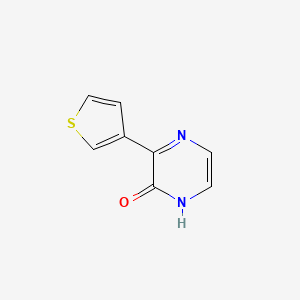
![N-[6-[[1-Methyl-2-[[4-(trifluoromethyl)phenyl]amino]-5-benzimidazolyl]oxy]-4-pyrimidinyl]cyclopropanecarboxamide](/img/structure/B13699543.png)
![2-Amino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine](/img/structure/B13699554.png)

